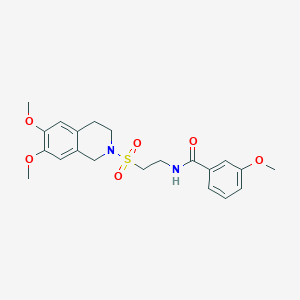
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 3,4-dihydroisoquinoline, a type of isoquinoline. Isoquinolines are heterocyclic aromatic organic compounds similar to quinolines . This particular derivative has several functional groups attached, including a sulfonyl group and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 3,4-dihydroisoquinoline core would have a bicyclic structure with an aromatic ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. For example, the sulfonyl group could potentially undergo reactions such as sulfonylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present. For example, the presence of the sulfonyl and benzamide groups could influence properties such as solubility and reactivity .Aplicaciones Científicas De Investigación
Sigma-2 Receptor Probe Development : Xu et al. (2005) studied the binding of radiolabeled analogs of the compound to sigma-2 receptors. They developed [3H]RHM-1 as a ligand for studying sigma-2 receptors in vitro, demonstrating its utility in receptor characterization and potential in drug development (Xu et al., 2005).
Metabolite Analysis and Transporter-Mediated Excretion : Umehara et al. (2009) identified the human metabolites of a similar compound, YM758, which is an If channel inhibitor. They investigated the renal and hepatic excretion of these metabolites, offering insights into drug metabolism and transporter interactions (Umehara et al., 2009).
Assessment in Tumor Imaging : Dehdashti et al. (2013) evaluated the safety and dosimetry of 18F-ISO-1, a derivative of the compound, for imaging tumor proliferation in patients with malignant neoplasms. This study highlights the potential of such compounds in enhancing the accuracy of tumor diagnosis and treatment monitoring (Dehdashti et al., 2013).
Chemical Synthesis Techniques : Rakshit et al. (2011) reported an efficient Rh(III)-catalyzed olefination by directed C-H bond activation of N-methoxybenzamides. This study provides a methodological advancement in the synthesis of related compounds, potentially increasing the efficiency of producing such pharmacologically relevant molecules (Rakshit et al., 2011).
Hypoglycemic Activity : Abou-Seri et al. (2019) synthesized new quinazoline-sulfonylurea conjugates, including derivatives of the compound, to evaluate their hypoglycemic effects. This research contributes to the understanding of such compounds' potential in treating diabetes (Abou-Seri et al., 2019).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-27-18-6-4-5-16(11-18)21(24)22-8-10-30(25,26)23-9-7-15-12-19(28-2)20(29-3)13-17(15)14-23/h4-6,11-13H,7-10,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCLAHYWMGSIHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl [(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/no-structure.png)
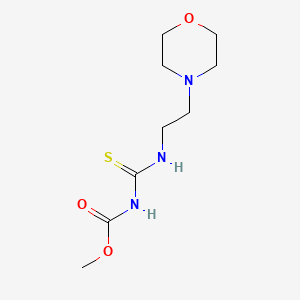


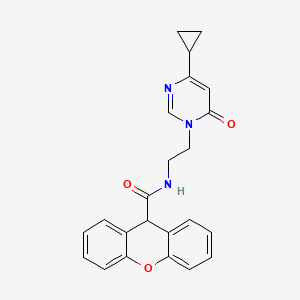
![2-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2678100.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2678103.png)
![5-Methyl-7-(4-thiophen-2-ylpiperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2678105.png)
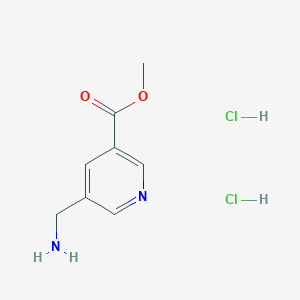
![N-(3-fluorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2678110.png)
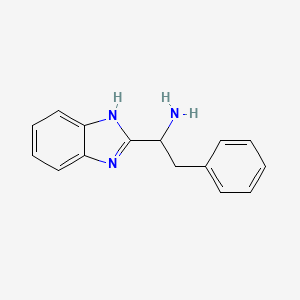
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2678113.png)
